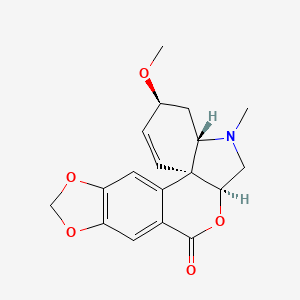

3-epi-Macronine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-epi-Macronine is a natural product found in Narcissus asturiensis, Cyrtanthus obliquus, and other organisms with data available.

Q & A

Q. Basic: What experimental approaches are used to determine the stereochemical configuration of 3-epi-Macronine?

Methodological Answer:

The stereochemical configuration is typically resolved using X-ray crystallography (for unambiguous 3D structure determination) and advanced NMR techniques (e.g., NOESY/ROESY for spatial proximity analysis). Cross-referencing with literature on similar Amaryllidaceae alkaloids is critical to validate assignments. For example, coupling constants (J-values) in 1H NMR and chemical shift correlations in 13C DEPT spectra should align with epimeric analogs. Ensure data reproducibility by comparing results across multiple batches and independent labs .

Q. Basic: How can researchers establish preliminary biological activity profiles for this compound?

Methodological Answer:

Begin with in vitro assays targeting receptors or enzymes relevant to its hypothesized bioactivity (e.g., acetylcholinesterase inhibition for Alzheimer’s research). Use dose-response curves to calculate IC50/EC50 values. Include positive controls (e.g., galantamine for alkaloid comparisons) and validate results with cell-based models (e.g., SH-SY5Y cells for neuroactivity). Triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) are essential to minimize variability. Document solvent controls to rule out artifactual effects .

Q. Advanced: How can synthetic routes for this compound be optimized to improve yield and scalability?

Methodological Answer:

Apply Design of Experiments (DOE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology to identify optimal conditions. For epimerization steps, monitor reaction progress via HPLC-MS to track byproduct formation. Compare yields with literature protocols (e.g., Mitsunobu vs. acid-catalyzed epimerization) and prioritize atom-economical pathways. Validate scalability by repeating reactions at 10x scale and assessing reproducibility across ≥3 trials .

Q. Advanced: How should researchers address contradictory data on this compound’s mechanism of action across studies?

Methodological Answer:

Perform cross-validation studies using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reanalyze raw data from conflicting publications to identify methodological disparities (e.g., cell line differences, assay endpoints). Use structural analogs to isolate pharmacophores responsible for activity. Conduct meta-analyses of published data, applying heterogeneity tests (e.g., I2 statistic) to quantify inconsistency. Propose hypotheses (e.g., allosteric modulation vs. competitive inhibition) for targeted validation .

Q. Basic: What are the best practices for validating the purity of this compound in synthetic batches?

Methodological Answer:

Combine chromatographic (HPLC/GC with ≥95% purity thresholds) and spectroscopic methods (e.g., 1H NMR integration for impurity quantification). Use certified reference standards (if available) for calibration. For novel batches, perform elemental analysis (C, H, N) to confirm stoichiometry. Document all analytical parameters (column type, mobile phase, detector settings) to ensure reproducibility. Include batch-to-batch variability assessments in supplementary materials .

Q. Advanced: How can pharmacokinetic discrepancies in this compound studies be reconciled?

Methodological Answer:

Employ compartmental modeling to compare absorption/distribution parameters across species (e.g., rodents vs. primates). Use in silico tools (e.g., PBPK modeling) to predict human pharmacokinetics from in vitro data (microsomal stability, plasma protein binding). Reconcile in vivo/in vitro discrepancies by testing metabolite stability (e.g., CYP450 assays) and tissue-specific distribution via LC-MS/MS imaging . Publish raw datasets with metadata (dose, administration route) to enable cross-study comparisons .

Propriétés

Formule moléculaire |

C18H19NO5 |

|---|---|

Poids moléculaire |

329.3 g/mol |

Nom IUPAC |

(1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one |

InChI |

InChI=1S/C18H19NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-16H,5,8-9H2,1-2H3/t10-,15+,16-,18+/m1/s1 |

Clé InChI |

YEISBJOTHHFANE-UEMZPVSNSA-N |

SMILES isomérique |

CN1C[C@@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5 |

SMILES canonique |

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5 |

Synonymes |

3-epi-macronine 3-epimacronine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.